N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide
Description
N-{[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring. The amide nitrogen is substituted with a methyl group connected to a pyrazine ring, which is further functionalized with a pyridin-3-yl substituent at position 3.
Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)14-5-1-3-12(9-14)17(26)25-11-15-16(24-8-7-23-15)13-4-2-6-22-10-13/h1-10H,11H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWVLUFDIJXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrazinyl Intermediate: This can be achieved through the reaction of 3-aminopyrazine with an appropriate aldehyde under acidic conditions to form the pyrazinyl intermediate.
Coupling with Pyridinyl Group: The pyrazinyl intermediate is then coupled with a pyridinyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Formation of the Benzamide Core: Finally, the benzamide core is formed through an amidation reaction between the trifluoromethylated intermediate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry Applications
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide is primarily investigated for its antimicrobial properties , particularly against Mycobacterium tuberculosis. Recent studies have shown that derivatives of pyrazine and pyrazole, which include this compound, exhibit significant activity against tuberculosis strains. For instance, compounds synthesized in related studies demonstrated minimum inhibitory concentrations (MIC) as low as 21.25 μM, indicating their potential as antitubercular agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Research indicates that pyrazole derivatives can inhibit various cancer cell lines, including those of breast cancer (MCF7), lung cancer (A549), and others. In vitro studies have reported that certain derivatives exhibit cytotoxic effects with IC50 values in the low micromolar range, suggesting a promising avenue for cancer therapy .
Table 1: Anticancer Efficacy of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound T4 | MCF7 | 3.79 | |
| Compound T5 | A549 | 0.07 | |
| Compound T6 | NCI-H460 | 12.50 |
Inhibition of Tyrosine Kinases
Another significant application of this compound lies in its potential as an inhibitor of spleen tyrosine kinase (Syk) . Syk inhibitors are valuable in treating various diseases, including autoimmune disorders and cancers. The structural characteristics of this compound make it a candidate for further investigation in this context .
Drug Design and Development
The compound's structure allows it to be modified to enhance its pharmacological properties. Recent advancements in drug design have focused on hybrid compounds that combine different scaffolds to improve efficacy and reduce side effects. In silico studies have been employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds, ensuring they meet the criteria for drug-like characteristics .
Case Study 1: Antitubercular Activity
In a study focusing on the synthesis and biological evaluation of hybrid compounds containing pyrazine scaffolds, several derivatives were screened for their activity against Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). Notably, compounds T4 and T16 showed remarkable antitubercular activity with MIC values significantly lower than those of standard treatments .
Case Study 2: Anticancer Screening
A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.07 µM against A549 cells, highlighting the potential of these compounds in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridinyl and pyrazinyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Key Structural Variations Among Analogs
Key Observations :
- The target compound’s pyrazine-pyridinyl methyl group distinguishes it from analogs with pyrimidine-based linkages (e.g., Flumbatinib), which may alter binding kinetics due to differences in ring size and electronic properties.
- Substituents like 4-methylpiperazinylmethyl (Flumbatinib) or tert-butylaminomethyl () improve solubility or steric interactions, highlighting the importance of side-chain optimization .
Pharmacological and Physicochemical Properties
Table 2: Comparative Activity and Properties
Key Observations :
Biological Activity
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C14H11F3N2O
- Molecular Weight : 292.25 g/mol
The structure consists of a pyrazine ring substituted with a pyridine moiety and a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
Research indicates that this compound may act as an inhibitor of specific kinases. For instance, similar compounds have shown inhibition against spleen tyrosine kinase (Syk), which plays a crucial role in various signaling pathways involved in immune responses and cancer progression . The trifluoromethyl group is believed to enhance binding affinity to target proteins due to increased electronic effects.
Anticancer Properties
Several studies have reported on the anticancer potential of related compounds. For example, derivatives with similar structural motifs have demonstrated significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Cell Line Studies :
- In vitro assays showed that compounds with comparable structures exhibit IC50 values in the nanomolar range against leukemia cell lines such as K562 and Ba/F3 expressing BCR-ABL mutations .
- A study indicated that certain derivatives could inhibit the growth of solid tumors, suggesting potential for further development as anticancer agents.
Antimicrobial Activity
Compounds structurally related to this compound have also been evaluated for antimicrobial properties. For instance, research has highlighted their effectiveness against Mycobacterium tuberculosis, indicating a potential role in treating tuberculosis .
Case Study 1: Syk Inhibition
A notable case study involved the evaluation of pyrido[3,4-b]pyrazine derivatives as Syk inhibitors. In this study, the compound demonstrated significant inhibition of Syk activity, leading to reduced proliferation of B-cell malignancies . The findings suggest that modifications in the benzamide structure can enhance selectivity and potency.
Case Study 2: Antitubercular Activity
Another study focused on the synthesis and biological evaluation of related carboxamide derivatives against Mycobacterium tuberculosis. The results showed promising antitubercular activity, with several compounds achieving low micromolar IC50 values . This highlights the potential for this compound or its derivatives in treating resistant strains of tuberculosis.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrazine-pyridine intermediates with 3-(trifluoromethyl)benzoyl derivatives. For example, alkylation of pyrazine precursors followed by amide bond formation using coupling reagents like HATU (). Key optimizations include:
- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and enhance nucleophilic substitution ().
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction homogeneity ().
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80–120°C for 30–60 min) ().
- Yield optimization : Purification via column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., diethyl ether) improves purity (). Typical yields range from 31% to 95%, depending on step complexity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- 1H/13C-NMR : Validates regiochemistry of pyrazine-pyridine linkages and trifluoromethyl substitution (e.g., δ ~7.5–8.5 ppm for aromatic protons) ().
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₄F₃N₅O) ().
- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC with C18 columns) ().
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Kinase inhibition assays : Screen against kinase targets (e.g., Bcr-Abl, EGFR) due to structural similarity to Gleevec analogs ().
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values ( ).
- Solubility/logP : Determine physicochemical properties via shake-flask or chromatographic methods ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group and heterocyclic core in target binding?
- Methodology :
- Analog synthesis : Replace trifluoromethyl with -CF₂H, -Cl, or -CH₃ to assess hydrophobicity/electronic effects ( ).
- Pyridine/pyrazine modifications : Introduce substituents (e.g., methyl, methoxy) to probe steric/electronic interactions ().
- Biological testing : Compare IC₅₀ values across analogs in kinase or cytotoxicity assays ().
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Approach :
- Metabolic profiling : Use liver microsomes or hepatocytes to identify unstable metabolites ().
- Pharmacokinetic (PK) studies : Measure bioavailability, half-life, and tissue distribution in rodent models ().
- Formulation optimization : Encapsulate in liposomes or PEGylated carriers to enhance solubility and exposure ( ).
- Case study : Low in vivo efficacy despite high in vitro activity may stem from rapid CYP450-mediated metabolism () .
Q. What computational strategies are effective for predicting target interactions and guiding rational design?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., Abl1, PDB: 2HYY) ().
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) ( ).
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors ( ).
Q. How can metabolic stability and off-target toxicity be systematically evaluated during lead optimization?
- Metabolic assays :
- CYP inhibition : Screen against CYP3A4/2D6 isoforms ().
- Reactive metabolite detection : Use glutathione trapping assays ().
- Toxicity panels :
- hERG inhibition : Patch-clamp assays to assess cardiac risk ().
- Genotoxicity : Ames test for mutagenic potential ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
